N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-20-12-5-3-4-11(8-12)9-16(19)18-10-13(21-2)14-6-7-15(17)22-14/h3-8,13H,9-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRLAVQHHZRHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC(C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with methoxyethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 3-methoxyphenylacetyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Chlorothiophene Moieties
- 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1): This compound, studied as a SARS-CoV-2 main protease inhibitor, shares the chlorothiophene-acetamide backbone but replaces the methoxyethyl group with a pyridine ring. Pyridine enhances interactions with HIS163 in the protease’s lateral pocket, achieving a binding affinity of <−22 kcal/mol.
2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f) :
This analog retains the chlorothiophene group but introduces trichloroethyl and chloroacetamide substituents. The additional chlorine atoms increase molecular weight (MW: 402.5 g/mol) and logP (3.8), suggesting higher lipophilicity but lower aqueous solubility than the target compound. NMR data (δ 4.2 ppm for CH2) indicate similar electronic environments for the acetamide carbonyl .
Methoxyphenyl-Containing Acetamides
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide :
This benzothiazole derivative shares the 3-methoxyphenylacetamide group but replaces chlorothiophene with a trifluoromethylbenzothiazole ring. The benzothiazole enhances aromatic stacking interactions, while the CF3 group improves metabolic stability. Its IC50 against cancer cell lines (e.g., 1.2 μM in MCF-7) highlights the role of heterocyclic substitutions in potency .- 2-(3-Fluoro-4-methoxyphenyl)-N-(2-(4-(2-fluoroethoxy)-3-methoxyphenyl)-2-methoxyethyl)acetamide (5d): This compound features dual methoxyphenyl and fluoroethoxy groups. ¹H NMR (δ 3.85 ppm for OCH3) confirms similar electronic effects to the target compound. The fluorine atoms increase polarity (clogP: 2.1 vs.
Thiazolidinone and Triazole Derivatives
- 2-{2-[(5-Chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide: This thiazolidinone-containing analog (MW: 466.4 g/mol) demonstrates antimicrobial activity (MIC: 4 μg/mL against S. aureus). The thiazolidinone ring introduces hydrogen-bonding capacity, contrasting with the thiophene’s π-π interactions in the target compound .
- 2-[(5-{2-[(3-Methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide: The triazole and methylsulfanyl groups in this compound increase structural rigidity and sulfur-mediated interactions. Its logP (3.5) and polar surface area (112 Ų) suggest superior membrane permeability compared to the target compound .
Comparative Data Tables
Table 1: Physicochemical Properties
Theoretical and Spectroscopic Insights
- HOMO-LUMO Gap : The target compound’s chlorothiophene group likely reduces the HOMO-LUMO gap (predicted ~4.5 eV), enhancing reactivity compared to benzothiazole derivatives (~5.2 eV) .
- NMR Trends : Methoxy protons in the target compound resonate at δ 3.4–3.6 ppm, consistent with 5d (δ 3.85 ppm) and 2f (δ 3.7 ppm), confirming similar electronic environments .
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Molecular Formula : C16H18ClN1O3S1
- Molecular Weight : 335.84 g/mol
The structure features a thiophene ring, methoxy groups, and an acetamide moiety, which contribute to its unique biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays indicate that it exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies conducted on various cancer cell lines, including HeLa and A549, revealed promising results. The half-maximal inhibitory concentration (IC50) values are shown in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 20 |
These results indicate that the compound may induce apoptosis in cancer cells, potentially making it a valuable addition to cancer therapeutics.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells, leading to cell death.
- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, promoting programmed cell death.
- Interaction with Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of both bacteria and cancer cells.
Case Studies and Research Findings
A notable study published in Journal of Medicinal Chemistry examined the efficacy of this compound against resistant strains of Staphylococcus aureus. The researchers found that it not only inhibited bacterial growth but also disrupted biofilm formation, which is a significant factor in chronic infections .
Another research effort focused on its anticancer properties, demonstrating that treatment with this compound led to a marked decrease in cell viability in vitro . The study utilized flow cytometry to assess apoptosis markers and confirmed that the compound effectively triggers apoptotic pathways in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
